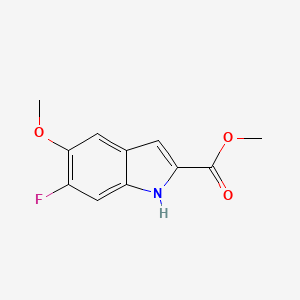
methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate” is a derivative of indole . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is used in various scientific research applications. It is used as a reagent in the synthesis of a variety of indole derivatives, such as indole-3-carboxylic acid, indole-3-acetic acid, and indole-3-acetonitrile. It is also used in the synthesis of various pharmaceuticals, such as antifungal agents and antibiotics. Additionally, it is used in the synthesis of fluorescent dyes, fluorescent proteins, and other fluorescent molecules.
Mechanism of Action
Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate acts as a Lewis acid, which is a molecule that can accept electrons from other molecules. Upon reaction with a Lewis base, such as an amine, the compound forms a complex. This complex can then react with a variety of other molecules, such as organic compounds, to form various products.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the growth of bacteria and fungi, and to possess antifungal and antibacterial properties. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive and easy to obtain. However, it is also a highly reactive compound, which can make it difficult to control in some experiments.
Future Directions
Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate has many potential future applications. One possibility is the development of new pharmaceuticals based on its chemical structure. Additionally, it could be used to develop new fluorescent dyes, fluorescent proteins, and other fluorescent molecules. It could also be used in the synthesis of new indole derivatives, such as indole-3-carboxylic acid, indole-3-acetic acid, and indole-3-acetonitrile. Finally, it could be used in the development of new antibacterial and antifungal agents.
Synthesis Methods
Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is usually synthesized from indole-2-carboxylic acid and 5-fluoromethylbenzene in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-100°C. The reaction is completed in 15-30 minutes, and the product is isolated by filtration and recrystallization.
properties
IUPAC Name |
methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-15-10-4-6-3-9(11(14)16-2)13-8(6)5-7(10)12/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSKOGZWKYYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)
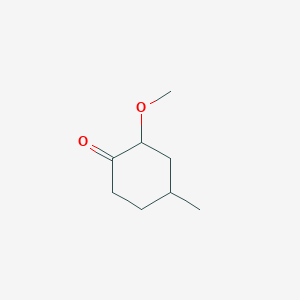
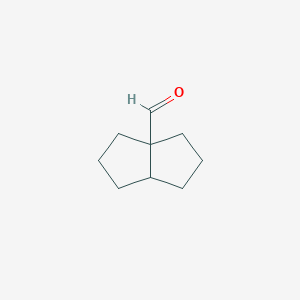
amine](/img/structure/B6603848.png)
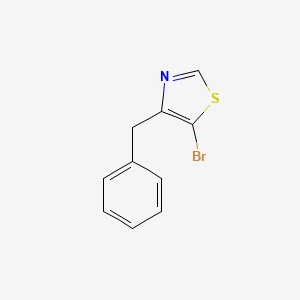


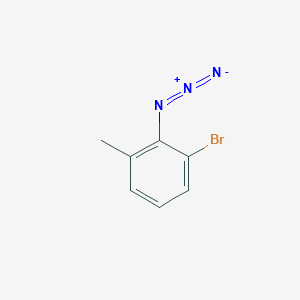
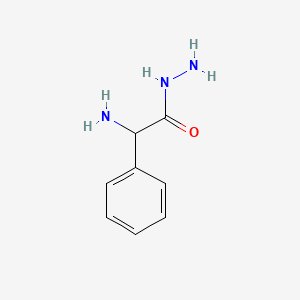
![N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B6603876.png)
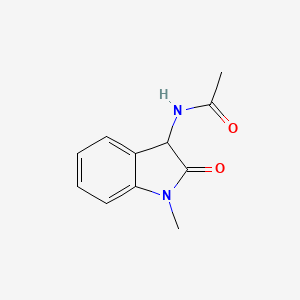
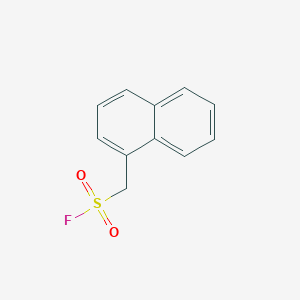
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)
